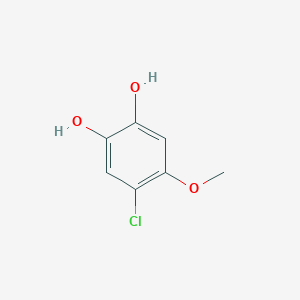

4-Chloro-5-methoxy-1,2-benzenediol

Description

Properties

Molecular Formula |

C7H7ClO3 |

|---|---|

Molecular Weight |

174.58 g/mol |

IUPAC Name |

4-chloro-5-methoxybenzene-1,2-diol |

InChI |

InChI=1S/C7H7ClO3/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3,9-10H,1H3 |

InChI Key |

BABVXKNZFPSLJG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation via Methylation and Chlorination (Patent US3965173A)

This method involves the preparation of methyl 5-chloro-2-methoxybenzoate as an intermediate, which can be further transformed into 4-chloro-5-methoxy-1,2-benzenediol:

Step 1: Methylation of 5-chlorosalicylic acid

- 5-Chlorosalicylic acid is methylated using dimethyl sulfate in the presence of sodium hydroxide in acetone.

- Conditions: Reflux for 45 minutes.

- Product: Methyl 5-chloro-2-methoxybenzoate.

- Yield: Approximately 66%.

- Purification: Extraction with ether, washing with aqueous sodium hydroxide, drying, and distillation (b.p. 105°-110°C at 0.1 mmHg).

Step 2: Aminolysis

- The methyl ester undergoes aminolysis with phenethylamine to form N-phenethyl-5-chloro-2-methoxybenzamide.

Step 3: Chlorosulfonation and Hydrolysis

- The benzamide is treated with chlorosulfonic acid at low temperature (-10°C), followed by warming.

- The intermediate sulfonyl chloride is hydrolyzed with ammonia to yield the sulfonamide.

- Final purification involves recrystallization from glacial acetic acid.

- Overall yield for sulfonamide: 70%.

This multi-step sequence allows for controlled introduction of the chloro and methoxy groups and functionalization toward the benzenediol structure.

Preparation via Pyrimidine Derivatives and Chlorination (Patent US4125720A)

Although this patent primarily describes pyrimidine derivatives, it provides a relevant chlorination method applicable to similar aromatic systems:

- Step 1: Formation of 5-alkoxycarbonyl-4-hydroxy-2-methoxy-pyrimidine salts via condensation in aqueous medium with alkali metal hydroxide.

- Step 2: Neutralization and purification by acid addition and filtration.

- Step 3: Chlorination by reaction with thionyl chloride in dimethylformamide at room temperature to form 4-chloro-5-alkoxycarbonyl-2-methoxy-pyrimidine.

- Step 4: Extraction and purification by benzene extraction, washing, drying, and distillation.

Though the exact compound differs, the chlorination step using thionyl chloride in an organic solvent at ambient temperature is a key method for introducing chlorine at the 4-position adjacent to methoxy groups.

Comparative Data Table of Preparation Methods

| Step/Parameter | Method A (Patent US3965173A) | Method B (Patent US4125720A) |

|---|---|---|

| Starting Material | 5-Chlorosalicylic acid | 5-Alkoxycarbonyl-4-hydroxy-2-methoxy-pyrimidine |

| Key Reagents | Dimethyl sulfate, NaOH, phenethylamine, chlorosulfonic acid | Thionyl chloride, dimethylformamide, alkali metal hydroxide |

| Reaction Conditions | Methylation: reflux 45 min; Chlorosulfonation: -10°C to steam bath | Chlorination: room temp, stirring, 30 min |

| Solvents | Acetone, ether, aqueous media | Dimethylformamide, benzene |

| Purification | Extraction, distillation, recrystallization | Extraction, washing, drying, vacuum distillation |

| Yields | Methyl ester: 66%; Sulfonamide: 70% | 4-Chloro derivative: 94% (isolated as oil) |

| Product Form | Solid (sulfonamide), crystalline | Oil or crystalline after distillation |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methoxy-1,2-benzenediol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Oxidation: Formation of 4-chloro-5-methoxy-1,2-benzoquinone.

Reduction: Formation of 4-chloro-5-methoxy-1,2-dihydroxybenzene.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-5-methoxy-1,2-benzenediol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential antimicrobial properties against various pathogens.

Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methoxy-1,2-benzenediol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorine and methoxy groups can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 4-Chloro-5-methoxy-1,2-benzenediol

Physicochemical and Functional Comparisons

- Acidity: The electron-withdrawing chlorine at the 4-position increases phenolic hydroxyl acidity compared to methoxy-substituted analogs (e.g., 3-methoxy-1,2-benzenediol) . Methoxy groups at the 5-position may slightly counteract this effect via electron donation.

- Solubility : Methoxy groups generally enhance solubility in organic solvents, while chlorine may reduce aqueous solubility. For instance, 4-methyl-1,2-benzenediol is prevalent in hydrophobic bio-oil fractions .

- Thermal Stability : Chlorinated catechols like 4-chloro-1,2-benzenediol are stable under pyrolysis conditions, whereas methoxy-substituted derivatives (e.g., 3-methoxy-1,2-benzenediol) form via demethylation of lignin-derived compounds at 250–300°C .

Biological Activity

4-Chloro-5-methoxy-1,2-benzenediol, a phenolic compound, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.

4-Chloro-5-methoxy-1,2-benzenediol is a substituted phenol characterized by:

- Chemical Formula : CHClO

- Molecular Weight : 178.58 g/mol

This compound can undergo various chemical reactions, including oxidation to form quinones and reduction to hydroquinone derivatives, which are essential for its biological activity.

Antimicrobial Properties

Research indicates that 4-Chloro-5-methoxy-1,2-benzenediol exhibits significant antimicrobial activity. Its derivatives have been shown to disrupt bacterial cell membranes and interfere with essential enzymatic processes. A study demonstrated that the compound effectively inhibits the growth of various bacteria and fungi, suggesting its potential as a natural antimicrobial agent.

Antioxidant Activity

The compound also displays notable antioxidant properties. It can scavenge free radicals and inhibit oxidative stress, which is crucial for preventing cellular damage associated with various diseases. This activity is attributed to its ability to donate electrons and neutralize reactive oxygen species (ROS).

Cytotoxic Effects

In vitro studies have indicated that 4-Chloro-5-methoxy-1,2-benzenediol can induce cytotoxic effects in cancer cell lines. The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation. For instance, it has been reported to significantly reduce the viability of MCF-7 breast cancer cells in a dose-dependent manner .

The biological activities of 4-Chloro-5-methoxy-1,2-benzenediol are primarily mediated through:

- Membrane Disruption : The compound's hydrophobic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for bacterial survival.

- Oxidative Stress Modulation : By scavenging free radicals, it reduces oxidative damage in cells, contributing to its protective effects against various diseases .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 4-Chloro-5-methoxy-1,2-benzenediol against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, indicating strong antimicrobial potential .

Study on Antioxidant Activity

In another investigation focusing on antioxidant capacity, the compound was tested using DPPH radical scavenging assays. It exhibited an IC50 value of 30 µg/mL, demonstrating significant antioxidant activity compared to standard antioxidants like ascorbic acid .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating 4-Chloro-5-methoxy-1,2-benzenediol from natural sources?

- Answer : Isolation typically involves solvent extraction (e.g., methanol) followed by chromatographic separation. For example, Diospyros kaki root extracts were fractionated using chloroform, and bioactive compounds were purified via column chromatography with silica gel. Thin-layer chromatography (TLC) can monitor purity, and nuclear magnetic resonance (NMR) spectroscopy confirms structural identity .

Q. How is the structural identity of 4-Chloro-5-methoxy-1,2-benzenediol validated in new syntheses?

- Answer : Combine spectroscopic techniques:

- NMR : Analyze proton/carbon environments (e.g., hydroxyl, methoxy, chloro groups).

- Mass spectrometry (MS) : Confirm molecular weight and fragmentation patterns.

- Infrared (IR) spectroscopy : Identify functional groups (e.g., -OH, C-Cl stretches).

Cross-validate results with computational modeling (e.g., density functional theory) .

Q. What standardized protocols exist for initial antimicrobial activity screening of this compound?

- Answer : Use the agar diffusion method with food-borne bacterial strains (e.g., Listeria monocytogenes). Prepare compound dilutions in DMSO, apply to sterile disks (1 mg/disk), and measure inhibition zones after 24–48 hours. Include positive controls (e.g., ampicillin) and solvent blanks .

Advanced Research Questions

Q. How do substitution patterns (e.g., chloro, methoxy) on the benzene ring influence antimicrobial efficacy?

- Answer : Substituent position and electronic effects critically modulate activity. For example:

-

Ortho-substituted analogs (e.g., 4-chloro-1,2-benzenediol) show enhanced activity due to steric and electronic stabilization of reactive hydroxyl groups.

-

Meta-substitution (e.g., 3-methoxy-1,2-benzenediol) reduces activity, likely due to disrupted resonance stabilization.

-

Electron-withdrawing groups (e.g., -Cl) enhance potency compared to electron-donating groups (e.g., -OCH₃) .

Compound Inhibition Zone (mm) vs. L. monocytogenes 1,2-Benzenediol 16.5 4-Chloro-1,2-benzenediol 23.5 3-Methoxy-1,2-benzenediol 11.5 Data adapted from Kim & Lee (2014) .

Q. How can researchers resolve contradictions in reported antimicrobial activity data across studies?

- Answer : Standardize variables:

- Strain variability : Test across multiple bacterial lineages.

- Concentration gradients : Use MIC (minimum inhibitory concentration) assays instead of single-dose disk diffusion.

- Solvent effects : Ensure consistent solvent use (e.g., DMSO ≤1% v/v to avoid toxicity).

Replicate experiments with statistical validation (e.g., ANOVA with post-hoc tests) .

Q. What strategies improve the stability of 4-Chloro-5-methoxy-1,2-benzenediol in aqueous solutions?

- Answer :

- pH control : Maintain acidic conditions (pH 4–6) to prevent hydroxyl group deprotonation and oxidation.

- Antioxidants : Add ascorbic acid (0.1% w/v) or nitrogen purging to reduce radical degradation.

- Lyophilization : Store as a freeze-dried powder and reconstitute fresh before use .

Q. What mechanistic studies are recommended to elucidate its antimicrobial mode of action?

- Answer :

- Membrane disruption assays : Use fluorescent dyes (e.g., propidium iodide) to assess cell permeability.

- Enzyme inhibition : Screen against bacterial enoyl-ACP reductase or DNA gyrase.

- Metabolomic profiling : Compare bacterial metabolic pathways (e.g., via LC-MS) pre/post-treatment .

Q. How can synergistic effects with other antimicrobials be systematically evaluated?

- Answer : Perform checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. For example:

- Combine 4-Chloro-5-methoxy-1,2-benzenediol with β-lactams or fluoroquinolones.

- Synergy is defined as FIC ≤0.5. Use time-kill curves to validate dynamic interactions .

Methodological Notes

- Data Validation : Ensure replicates (n ≥ 3) and report mean ± standard deviation. Use tools like GraphPad Prism for analysis.

- Ethical Compliance : Follow institutional biosafety protocols (BSL-2) for pathogen handling.

- Advanced Instrumentation : Consider X-ray crystallography for unambiguous structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.